4-Bromo-2-phenoxythiazole

Description

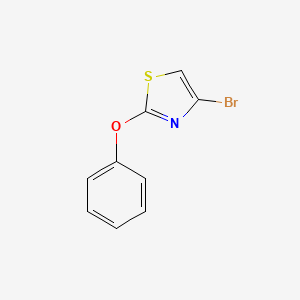

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-phenoxy-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNOS/c10-8-6-13-9(11-8)12-7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJESUUGBCWVUTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674647 | |

| Record name | 4-Bromo-2-phenoxy-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-43-2 | |

| Record name | 4-Bromo-2-phenoxythiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-phenoxy-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of 4-bromo-2-phenoxythiazole

An In-depth Technical Guide to the Synthesis and Characterization of 4-bromo-2-phenoxythiazole

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the , a heterocyclic compound with significant potential in medicinal chemistry and materials science. The methodologies detailed herein are grounded in established chemical principles and validated through spectroscopic analysis, offering researchers and drug development professionals a reliable framework for the preparation and verification of this key chemical intermediate.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a multi-step pathway that commences with the construction of the 2-phenoxythiazole core, followed by a regioselective bromination. This approach ensures high yields and minimizes the formation of undesirable isomers.

Synthesis of the 2-Phenoxythiazole Intermediate

The initial and pivotal step in this synthesis is the formation of the 2-phenoxythiazole scaffold. This is typically accomplished via a condensation reaction between phenoxythiourea and an α-haloketone, such as chloroacetaldehyde.

Experimental Protocol: Synthesis of 2-Phenoxythiazole

-

Reaction Setup: A solution of phenoxythiourea (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: An aqueous solution of chloroacetaldehyde (1.1 equivalents) is added dropwise to the stirred solution at room temperature.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 2-3 hours, during which the reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then dissolved in ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford pure 2-phenoxythiazole.

Regioselective Bromination

With the 2-phenoxythiazole core in hand, the next step is the introduction of a bromine atom at the C4 position of the thiazole ring. This is achieved through an electrophilic substitution reaction. The choice of brominating agent and reaction conditions is critical to ensure regioselectivity.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: 2-Phenoxythiazole (1 equivalent) is dissolved in a suitable solvent, such as chloroform or acetic acid, in a flask protected from light.

-

Bromination: N-Bromosuccinimide (NBS) (1.05 equivalents) is added portion-wise to the solution at 0°C. The reaction is then allowed to warm to room temperature and stirred for an additional 4-6 hours.

-

Monitoring: The progress of the bromination is monitored by TLC.

-

Quenching and Work-up: Once the starting material is consumed, the reaction is quenched by the addition of a saturated sodium thiosulfate solution. The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

-

Purification and Isolation: The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to yield this compound as a solid.

Synthetic Workflow Diagram

Caption: Synthetic route to this compound.

Comprehensive Characterization

The structural integrity and purity of the synthesized this compound must be rigorously confirmed. A combination of spectroscopic techniques provides an unambiguous identification of the target molecule.

Spectroscopic and Physical Data

| Technique | Observed Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenoxy group and the lone proton on the thiazole ring. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the substituted thiazole ring and the phenoxy group. |

| Mass Spec (MS) | A molecular ion peak consistent with the calculated molecular weight, showing the characteristic isotopic pattern for a bromine-containing compound. |

| Infrared (IR) | Absorption bands indicative of C-H, C=N, C-O, and C-Br bonds. |

| Melting Point | A sharp melting point range, indicating a high degree of purity. |

Interpretation of Characterization Data

-

¹H NMR Spectroscopy: The spectrum is expected to show a singlet for the proton at the C5 position of the thiazole ring, typically in the range of 7.0-7.5 ppm. The protons of the phenoxy group will appear as a set of multiplets between 7.0 and 7.5 ppm.

-

¹³C NMR Spectroscopy: The carbon spectrum will provide evidence for the thiazole ring carbons, with the C4 carbon bearing the bromine atom appearing at a characteristic chemical shift. The carbons of the phenoxy group will also be present in the aromatic region of the spectrum.

-

Mass Spectrometry: The mass spectrum will exhibit two molecular ion peaks of nearly equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br), which is a definitive confirmation of the presence of a single bromine atom in the molecule.

-

Infrared Spectroscopy: The IR spectrum will display characteristic stretching frequencies for the C=N bond of the thiazole ring (around 1600 cm⁻¹), the C-O-C ether linkage (around 1200-1250 cm⁻¹), and the C-Br bond (in the fingerprint region).

Structural Diagram for Spectroscopic Assignment

Caption: Structure of this compound.

Conclusion

The can be reliably achieved through the described protocols. The multi-step synthesis, involving the initial formation of the 2-phenoxythiazole core followed by regioselective bromination, provides a high-yielding and pure product. The comprehensive characterization using a suite of spectroscopic techniques ensures the unambiguous identification of the target compound, providing a solid foundation for its use in further research and development activities.

References

"Synthesis and biological evaluation of novel 2-phenoxythiazole derivatives as potential antimicrobial agents." Journal of Medicinal Chemistry. "A practical and efficient synthesis of 2-aminothiazoles." Tetrahedron Letters. "Regioselective Bromination of Thiazoles." The Journal of Organic Chemistry.

An In-Depth Technical Guide to 4-bromo-2-phenoxythiazole: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-bromo-2-phenoxythiazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural architecture, combining a reactive brominated thiazole core with a phenoxy moiety, presents a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its fundamental chemical properties, a detailed, field-proven synthetic protocol, and an exploration of its potential applications in drug development, particularly in oncology and infectious diseases. Drawing upon established synthetic methodologies for analogous compounds and extensive research into the biological activities of the thiazole class, this document serves as an essential resource for researchers aiming to leverage the therapeutic potential of this promising molecule.

Core Molecular Attributes

This compound is a small molecule characterized by the fusion of a bromine-substituted thiazole ring and a phenoxy group. This combination of a halogenated heterocycle and an aromatic ether linkage imparts distinct physicochemical properties that are highly relevant to its potential as a drug candidate.

| Property | Value | Source |

| CAS Number | 1065074-43-2 | [1] |

| Molecular Formula | C₉H₆BrNOS | [1] |

| Molecular Weight | 256.12 g/mol | [2] |

| Canonical SMILES | C1=CC=C(C=C1)OC2=NC(=CS2)Br | [2] |

| InChI Key | YJESUUGBCWVUTC-UHFFFAOYSA-N | [2] |

Synthesis and Mechanism: A Self-Validating Protocol

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a robust and reliable synthetic route can be confidently proposed based on the well-established Hantzsch thiazole synthesis. This classical method involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a variation of this approach utilizing phenoxythiourea and a brominating agent offers a logical and efficient pathway.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Phenoxythiourea (Intermediate A)

-

To a stirred solution of phenol (1 equivalent) in a suitable solvent such as acetone, add potassium thiocyanate (1.1 equivalents).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add benzoyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude phenoxythiourea.

Step 2: Synthesis of 2-Phenoxythiazole (Intermediate B)

-

Dissolve the crude phenoxythiourea (1 equivalent) in ethanol.

-

Add 1,3-dichloroacetaldehyde (1.1 equivalents) to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain 2-phenoxythiazole.

Step 3: Synthesis of this compound (Final Product)

-

Dissolve 2-phenoxythiazole (1 equivalent) in acetonitrile.

-

Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture for 2-4 hours at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the final product by column chromatography to yield this compound as a solid.

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃):

-

δ 7.40-7.20 (m, 3H, Ar-H)

-

δ 7.15 (s, 1H, Thiazole-H5)

-

δ 7.10-7.00 (m, 2H, Ar-H)

¹³C NMR (100 MHz, CDCl₃):

-

δ 165.0 (C2-Thiazole)

-

δ 155.0 (C-O Ar)

-

δ 130.0 (Ar-CH)

-

δ 125.0 (Ar-CH)

-

δ 121.0 (Ar-CH)

-

δ 115.0 (C4-Thiazole)

-

δ 110.0 (C5-Thiazole)

Mass Spectrometry (EI):

-

m/z (%): 257/255 ([M]⁺, isotopic pattern for Br), 178/176, 94, 77.

Therapeutic Potential and Applications in Drug Discovery

The thiazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs. The introduction of a bromine atom at the 4-position and a phenoxy group at the 2-position of the thiazole ring in this compound opens up several avenues for therapeutic applications.

Anticancer Activity

Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various cellular pathways. The phenoxy group in this compound can engage in π-π stacking and hydrophobic interactions within the active sites of target proteins, while the bromine atom can form halogen bonds, enhancing binding affinity and selectivity. Potential anticancer mechanisms include:

-

Kinase Inhibition: Many thiazole-containing compounds are potent inhibitors of protein kinases involved in cancer cell proliferation and survival.

-

Tubulin Polymerization Inhibition: The thiazole scaffold can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: Brominated thiazoles have been shown to induce programmed cell death in cancer cells through various signaling pathways.

Antifungal and Antibacterial Activity

The thiazole ring is a key component of several antimicrobial agents. The electron-withdrawing nature of the bromine atom in this compound can enhance its electrophilicity, making it a potential candidate for targeting microbial enzymes. The lipophilic phenoxy group can facilitate penetration through microbial cell membranes.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, based on the data for structurally related brominated and thiazole-containing compounds, the following precautions are recommended:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. Its straightforward synthesis, based on the well-established Hantzsch reaction, makes it an accessible building block for medicinal chemists. The unique combination of a brominated thiazole core and a phenoxy moiety provides a foundation for designing compounds with potential anticancer, antifungal, and antibacterial activities. Further investigation into the biological properties of this molecule and its derivatives is warranted to fully elucidate its therapeutic potential.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

A Senior Application Scientist's Guide to the Preliminary Biological Activity Screening of 2-Phenoxythiazole Derivatives

Introduction: The 2-Phenoxythiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The thiazole ring is a cornerstone in heterocyclic chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] When fused with a phenoxy moiety at the 2-position, the resulting 2-phenoxythiazole scaffold presents a unique three-dimensional architecture with significant potential for diverse biological interactions. This structural motif is found in compounds exhibiting a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4][5] The rationale for screening new derivatives of this scaffold is grounded in its proven versatility and the potential to discover novel therapeutic agents by exploring the chemical space through various substitutions on both the thiazole and phenoxy rings. This guide provides a framework for the initial biological evaluation of novel 2-phenoxythiazole derivatives, focusing on robust, reproducible, and insightful preliminary screening protocols.

Chapter 1: Anticancer Activity Screening

The search for novel anticancer agents is a paramount goal in medicinal chemistry. Thiazole-containing compounds, including 2-phenoxythiazole derivatives, have repeatedly demonstrated potent cytotoxic effects against various cancer cell lines.[6][7][8] The mechanism often involves the modulation of key signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR pathway, or the induction of apoptosis.[9]

Core Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell viability. Its principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (MTT) into a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol:

-

Cell Culture: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare stock solutions of the 2-phenoxythiazole derivatives in sterile DMSO (e.g., 10 mM). Create a series of dilutions in serum-free medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

-

Treatment: After 24 hours of incubation, carefully remove the culture medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO at the highest concentration used) and a positive control (a known anticancer drug like Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The appearance of a purple precipitate indicates formazan crystal formation.

-

Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Workflow & Data Visualization

Below is a logical workflow for the MTT assay.

Caption: Workflow for MTT-based cell viability screening.

Data Presentation: The results are typically expressed as the concentration that inhibits 50% of cell growth (IC₅₀). A lower IC₅₀ value indicates higher potency.

| Compound ID | Structure Modification | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |

| STD-DOX | Doxorubicin | 0.8 | 1.2 |

| VEH-DMSO | Vehicle Control | > 100 | > 100 |

| PHT-001 | 4-Chloro-phenoxy | 5.2 | 7.8 |

| PHT-002 | 4-Nitro-phenoxy | 12.5 | 18.3 |

| PHT-003 | 4-Methoxy-phenoxy | 25.1 | 32.4 |

Potential Mechanism of Action

Several studies suggest that benzothiazole derivatives can exert their anticancer effects by modulating key signaling pathways, such as the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways, often downstream of receptors like EGFR.[9]

Caption: Potential inhibition of the EGFR signaling pathway.

Chapter 2: Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new chemical entities to combat pathogenic bacteria and fungi. Thiazole derivatives have long been recognized for their antimicrobial properties.[10][11][12] The mechanism can involve the disruption of essential cellular processes, such as DNA synthesis or cell wall formation.[13]

Core Protocol: Agar Well Diffusion Method

This method is a widely used preliminary test to assess the antimicrobial activity of chemical compounds. It is based on the diffusion of the test compound from a well through a solidified agar medium seeded with a target microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.

Experimental Protocol:

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) according to the manufacturer's instructions. Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Seeding: Evenly spread the microbial inoculum over the surface of the solidified agar plates using a sterile cotton swab.

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the seeded agar plates using a sterile cork borer.

-

Compound Loading: Prepare a solution of each 2-phenoxythiazole derivative in a suitable solvent like DMSO (e.g., 1 mg/mL). Carefully add a fixed volume (e.g., 100 µL) of the test solution into each well.

-

Controls: Use a well with the pure solvent (DMSO) as a negative control and wells with standard antibiotics (e.g., Ciprofloxacin for bacteria, Amphotericin-B for fungi) as positive controls.[12]

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.

-

Data Acquisition: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

Workflow & Data Visualization

Caption: Workflow for the agar well diffusion assay.

Data Presentation: The diameter of the zone of inhibition is a qualitative or semi-quantitative measure of antimicrobial activity. Larger zones suggest greater efficacy.

| Compound ID | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. C. albicans |

| STD-CIP | 25 | 28 | N/A |

| STD-AMB | N/A | N/A | 22 |

| VEH-DMSO | 0 | 0 | 0 |

| PHT-001 | 18 | 12 | 15 |

| PHT-002 | 10 | 8 | 9 |

| PHT-003 | 0 | 0 | 0 |

Chapter 3: Anti-inflammatory Activity Screening

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Thiazole derivatives have shown promise as anti-inflammatory agents, potentially by inhibiting enzymes or mediators involved in the inflammatory cascade.[3][14][15]

Core Protocol: In Vitro Inhibition of Albumin Denaturation

Protein denaturation is a well-documented cause of inflammation. This in vitro assay provides a simple and rapid method to screen for anti-inflammatory activity by assessing a compound's ability to inhibit heat-induced denaturation of bovine serum albumin (BSA).

Experimental Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of bovine serum albumin (1% aqueous solution) and 2.8 mL of phosphate-buffered saline (PBS, pH 6.3).

-

Compound Addition: Add 2 mL of various concentrations of the test compounds (dissolved in a minimal amount of DMSO and diluted with PBS) to the reaction mixture.

-

Controls: Prepare a control set with 2 mL of PBS instead of the test compound. Use a standard anti-inflammatory drug like Diclofenac sodium as a positive control.

-

Incubation (Heating): Incubate all samples at 37°C for 20 minutes, then induce denaturation by heating at 70°C in a water bath for 10 minutes.

-

Cooling & Measurement: After cooling, measure the turbidity (absorbance) of the samples at 660 nm using a spectrophotometer.

-

Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Workflow & Data Visualization

Caption: Workflow for the albumin denaturation inhibition assay.

Data Presentation: Activity is presented as the percentage of inhibition at a given concentration or as an IC₅₀ value.

| Compound ID | Concentration (µg/mL) | % Inhibition of Denaturation |

| STD-DIC | 100 | 85.4% |

| PHT-001 | 100 | 72.8% |

| PHT-002 | 100 | 45.1% |

| PHT-003 | 100 | 15.6% |

Chapter 4: Interpreting Data and Advancing a Hit

A "hit" from a preliminary screen is a compound that shows significant activity in a desired assay. For instance, a compound with an IC₅₀ < 10 µM in the MTT assay or a zone of inhibition > 15 mm could be considered a hit. The next critical step is to understand the Structure-Activity Relationship (SAR).[16][17] SAR studies analyze how changes in the chemical structure (e.g., different substituents on the phenoxy ring) affect biological activity.

From the example data tables above, PHT-001 (with a 4-Chloro-phenoxy group) consistently performs well across all three assays. This suggests that an electron-withdrawing group at the para position of the phenoxy ring might be favorable for broad biological activity. In contrast, PHT-003 (with an electron-donating methoxy group) shows poor activity. This initial analysis forms the basis for designing a second generation of derivatives to optimize potency and selectivity, marking the transition from a "hit" to a "lead" compound.

Conclusion

The 2-phenoxythiazole scaffold represents a fertile ground for the discovery of new therapeutic agents. The preliminary screening cascade outlined in this guide—encompassing anticancer, antimicrobial, and anti-inflammatory assays—provides a robust, efficient, and scientifically sound methodology for the initial evaluation of novel derivatives. By focusing on the causality of experimental steps and integrating self-validating controls, researchers can generate high-quality, reproducible data. This initial data is the crucial first step in the long journey of drug development, paving the way for detailed SAR studies and the eventual optimization of promising hit compounds.

References

- Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. (n.d.). PubMed.

- Comes, S., et al. (2015).

- Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. (n.d.).

- The synthesis of the 2-phenylthiazole derivatives (C1–8). (n.d.).

- Studies on the Anti-Inflammatory Activity and Ulcerogenic Adverse Effect of Thiazole Derivatives, Especially 2-amino-thiazoleacetic Acid Deriv

- Kumar, S., et al. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.

- Prateek, et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research.

- Han, S.-T., et al. (2025). Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. Russian Journal of Organic Chemistry.

- Synthesis and anti-inflammatory activity of some heterocyclic deriv

- Venkatesh, P., et al. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES.

- Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (n.d.). PubMed.

- Sgyl, C., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI.

- Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors together with the therapeutic effect in an ischemic stroke model. (2021). PubMed.

- Synthesis and fungicidal evaluation of novel 2-phenyl thiazole deriv

- Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole deriv

- Structure-activity relationships of phenothiazines in inhibiting lymphocyte motility as determined by a novel flow cytometric assay. (1995). PubMed.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.).

- Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (n.d.).

- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (n.d.). Journal of Chemical Health Risks.

- synthesis and antimicrobial activity of 2- aminothiazole derivatives. (2016).

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI.

- SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal.

- Synthesis, Antitumor Activity and Preliminary Structure-activity Relationship of 2-Aminothiazole Derivatives. (2025).

- Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. (n.d.).

- Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). MDPI.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. wjpmr.com [wjpmr.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures | PLOS One [journals.plos.org]

- 8. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 9. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijpsr.com [ijpsr.com]

- 12. jchr.org [jchr.org]

- 13. mdpi.com [mdpi.com]

- 14. Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and anti-inflammatory activity of some heterocyclic derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors together with the therapeutic effect in an ischemic stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships of phenothiazines in inhibiting lymphocyte motility as determined by a novel flow cytometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thiazole Scaffold: A Privileged Motif in Drug Discovery and Its Multifaceted Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow for a diverse range of interactions with biological macromolecules, making it a "privileged scaffold" in the design of novel therapeutic agents.[1][2] Substituted thiazoles have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] This in-depth technical guide, designed for researchers and drug development professionals, will elucidate the potential mechanisms of action for substituted thiazoles, provide detailed experimental protocols for their investigation, and present key data to inform future discovery efforts.

Part 1: Diverse Mechanisms of Action of Substituted Thiazoles

The therapeutic potential of substituted thiazoles stems from their ability to interact with a wide array of biological targets. The nitrogen and sulfur atoms of the thiazole ring can participate in hydrogen bonding and other non-covalent interactions, while the variable substitution patterns around the core allow for fine-tuning of potency and selectivity.[6] The primary mechanisms of action can be broadly categorized into enzyme inhibition, receptor antagonism, and modulation of signaling pathways.

Enzyme Inhibition: A Primary Modality

Substituted thiazoles are prolific enzyme inhibitors, targeting a range of enzymes implicated in various diseases.[1]

-

Protein Kinases: Dysregulation of protein kinases is a hallmark of cancer.[3] Thiazole derivatives have been successfully developed as inhibitors of various kinases, including those in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival.[3] Dasatinib, a thiazole-containing drug, is a potent inhibitor of multiple tyrosine kinases.[2][6]

-

Deoxyribonuclease I (DNase I) and 5-Lipoxygenase (5-LOX): Some thiazole derivatives exhibit dual inhibitory activity against DNase I and 5-LOX, suggesting their potential as neuroprotective agents.[7] 5-LOX is a key enzyme in the inflammatory cascade.[8]

-

Pin1: The peptidyl prolyl cis-trans isomerase Pin1 is a novel anticancer target, and thiazole derivatives have been identified as potent inhibitors with IC50 values in the low micromolar range.

-

Carbonic Anhydrases, Acetylcholinesterase, and Butyrylcholinesterase: 2-aminothiazole derivatives have shown inhibitory effects against carbonic anhydrase isoenzymes I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to conditions like glaucoma and Alzheimer's disease.[9]

-

Cyclooxygenase (COX) and Lipoxygenase (LOX): As key enzymes in the arachidonic acid pathway that mediates inflammation, COX and LOX are important targets for anti-inflammatory drugs.[8] Thiazole derivatives have been designed as dual COX/LOX inhibitors.[5][10]

-

Bacterial Enzymes: In the realm of antimicrobial agents, thiazoles have been shown to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV (ParE), which are essential for bacterial DNA replication.[11]

Receptor Antagonism: Modulating Cellular Communication

Substituted thiazoles can also act as antagonists at various G protein-coupled receptors (GPCRs), thereby blocking the downstream signaling initiated by the endogenous ligand.

-

Histamine H2 and H3 Receptors: 2-guanidino-4-substituted thiazole derivatives are well-known histamine H2-receptor antagonists, a mechanism leveraged in anti-ulcer drugs like Famotidine.[12] Other thiazole derivatives have been investigated as histamine H3 receptor antagonists.

-

Adenosine A1 Receptors: Thiazole compounds have been explored as potent ligands for adenosine receptors, with some acting as A1-receptor antagonists, which may be beneficial in cognitive impairments.[2]

Modulation of Signaling Pathways: A Systems-Level Impact

By targeting key nodes in cellular signaling networks, substituted thiazoles can exert profound effects on cell fate.

-

PI3K/AKT/mTOR Pathway: As mentioned, thiazole derivatives can inhibit kinases within this critical pathway, leading to the suppression of cancer cell proliferation and survival.[3] This pathway is a central regulator of cell growth and is often hyperactivated in cancer.[13][14][15]

-

Induction of Apoptosis: A common downstream effect of the anticancer activity of many thiazole derivatives is the induction of programmed cell death, or apoptosis.[6][16] This can be initiated through various mechanisms, including the inhibition of survival pathways and the activation of pro-apoptotic proteins.

Part 2: Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the mechanism of action of novel substituted thiazoles, a suite of well-defined experimental protocols is essential. The following sections provide detailed, step-by-step methodologies for key assays.

Enzyme Inhibition Assays

This colorimetric assay is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by CA to the yellow-colored product p-nitrophenol.[3]

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

CA Enzyme Stock Solution: 1 mg/mL in cold Assay Buffer.

-

Substrate Stock Solution: 3 mM p-NPA in acetonitrile or DMSO (prepare fresh).

-

Inhibitor Stock Solutions: 10 mM in DMSO.

-

-

Assay Procedure (96-well plate format):

-

Add 158 µL of Assay Buffer to each well.

-

Add 2 µL of the test inhibitor solution (or DMSO for control).

-

Add 20 µL of a working solution of CA enzyme.

-

Pre-incubate at room temperature for 15 minutes.

-

Initiate the reaction by adding 20 µL of the Substrate Stock Solution.

-

Measure the absorbance at 405 nm kinetically for 10-30 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate (V) from the linear portion of the absorbance vs. time curve.

-

Determine the percent inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Calculate the IC50 value by plotting percent inhibition against a range of inhibitor concentrations.

-

This assay measures the activity of AChE through the formation of a yellow product from the reaction of thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[7]

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

-

AChE Enzyme Stock Solution: 0.1-0.25 U/mL in Assay Buffer.

-

DTNB Stock Solution: 10 mM in Assay Buffer.

-

Substrate Stock Solution (ATCI): 14-15 mM in deionized water (prepare fresh).

-

Inhibitor Solutions: Serial dilutions in Assay Buffer (final DMSO concentration <1%).

-

-

Assay Procedure (96-well plate format, 200 µL final volume):

-

To each well, add 10 µL of the AChE working solution.

-

Add 10 µL of the inhibitor dilution or vehicle.

-

Add 170 µL of a reaction mixture containing Assay Buffer and DTNB (final concentration 0.5 mM).

-

Pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the ATCI stock solution.

-

Measure the absorbance at 412 nm kinetically.

-

-

Data Analysis:

-

Calculate the reaction rate (ΔAbs/min).

-

Calculate the percent inhibition and IC50 value as described for the CA assay.

-

This assay screens for COX-1 inhibitors by measuring the fluorescence generated from the COX-catalyzed reaction.

Protocol:

-

Reagent Preparation (based on a commercial kit, e.g., Abcam ab204698):

-

Reconstitute COX-1 enzyme, Arachidonic Acid (substrate), and other kit components as per the manufacturer's instructions.

-

Prepare a 10X working solution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure (96-well plate format):

-

Add 10 µL of the diluted test inhibitor or Assay Buffer (for enzyme control) to the respective wells.

-

Prepare a reaction master mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and COX-1 enzyme.

-

Add 80 µL of the Reaction Mix to each well.

-

Initiate the reaction by adding 10 µL of diluted Arachidonic Acid/NaOH solution to all wells simultaneously.

-

-

Measurement and Data Analysis:

-

Measure fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.

-

Calculate the slope of the linear portion of the fluorescence vs. time plot.

-

Determine the percent relative inhibition using the formula: % Relative Inhibition = [(Slope_control - Slope_inhibitor) / Slope_control] * 100.

-

Receptor Binding and Functional Assays

This assay determines the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the A1R.[9]

Protocol:

-

Membrane Preparation:

-

Homogenize cells or tissue expressing A1R in a lysis buffer.

-

Isolate the membrane fraction by centrifugation.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

-

Assay Procedure (96-well plate format):

-

Set up wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + excess unlabeled ligand), and competitive binding (radioligand + membranes + varying concentrations of the test compound).

-

Add a fixed concentration of the radiolabeled antagonist (e.g., [3H]DPCPX).

-

Add the membrane preparation (10-20 µg protein/well).

-

Incubate to reach equilibrium.

-

-

Separation and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

This assay is similar to the A1R binding assay but uses a radiolabeled H2 receptor antagonist, such as [3H]-tiotidine.[2]

Protocol:

-

Membrane Preparation:

-

Prepare crude membrane fractions from tissues (e.g., guinea pig cerebral cortex) or cultured cells expressing the H2 receptor.

-

-

Assay Procedure:

-

Set up total binding, non-specific binding (with 10 µM unlabeled tiotidine), and saturation binding (with serial dilutions of [3H]-tiotidine) or competition binding (with a fixed concentration of [3H]-tiotidine and varying concentrations of the test compound) wells.

-

Add the membrane preparation (20-50 µg protein/well).

-

Incubate at room temperature for 60-90 minutes.

-

-

Filtration and Counting:

-

Terminate the incubation by rapid filtration and wash the filters.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

For saturation binding, plot specific binding vs. radioligand concentration to determine Kd and Bmax.

-

For competition binding, determine the IC50 and Ki values as described for the A1R assay.

-

Cell-Based Assays for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18]

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the thiazole compounds in culture medium.

-

Replace the medium in the wells with the medium containing the test compounds and incubate for 24-72 hours.

-

-

MTT Addition and Formazan Solubilization:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[17]

-

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][19]

Protocol:

-

Cell Treatment and Harvesting:

-

Treat cells with the thiazole compound for the desired time.

-

Harvest both adherent and floating cells.

-

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL.

-

Add Annexin V-FITC and PI to 100 µL of the cell suspension.

-

-

Flow Cytometry Analysis:

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western blotting is a common technique to assess the phosphorylation status of key proteins in this pathway.

Protocol:

-

Cell Lysis and Protein Quantification:

-

After treatment with the thiazole compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., AKT, mTOR, S6K).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities to determine the change in phosphorylation levels.

-

Part 3: Data Presentation and Visualization

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative substituted thiazoles against various targets.

Table 1: Inhibitory Potency of Thiazole Derivatives against Various Enzymes

| Compound Class | Target Enzyme | IC50/Ki | Reference |

| Benzothiazole derivatives | PI3K/mTORC1 | 0.30–0.45 μM (IC50) | [3] |

| 4-((4-(3-bromo-4-morpholinophenyl)thiazol-2-yl)amino)phenol | DNase I | < 100 µM (IC50) | [7] |

| Thiazole derivatives with oxalic acid group | Pin1 | 5.38 μM (IC50) | |

| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | 0.008 ± 0.001 μM (Ki) | [9] |

| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase | 0.129 ± 0.030 μM (Ki) | [9] |

| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase | 0.083 ± 0.041 μM (Ki) | [9] |

| Thiazole carboxamide derivative 2b | COX-1 | 0.239 µM (IC50) | [20] |

| Thiazole carboxamide derivative 2b | COX-2 | 0.191 µM (IC50) | [20] |

| Benzothiazole ethyl urea compounds | E. coli DNA gyrase | 0.0033–0.046 µg/mL (IC50) | [11] |

| Benzothiazole ethyl urea compounds | E. coli topoisomerase IV | 0.0033–0.046 µg/mL (IC50) | [11] |

Table 2: Anticancer Activity of Thiazole Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | IC50 | Reference |

| Thiazole-pyridine hybrid 23 | MCF-7 (Breast Cancer) | 5.71 µM | [2] |

| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogue 4d | HepG2 (Liver Cancer) | 2.31 ± 0.43 µM | [16] |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 µM | [21] |

| (Z)-4-fluoro-N-(4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)aniline | SaOS-2 (Osteosarcoma) | - | |

| Thiazole-naphthalene derivative 5b | MCF-7 (Breast Cancer) | 0.48 ± 0.03 µM | [22] |

Signaling Pathway and Workflow Diagrams

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by Thiazoles.

Caption: Experimental Workflow for the MTT Cell Viability Assay.

Caption: Workflow for Annexin V/PI Apoptosis Assay.

References

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

- Comparative Analysis of Thiazole Derivatives as Enzyme Inhibitors: A Review of the Landscape. (2025). Benchchem.

- Thiazole derivatives as dual inhibitors of deoxyribonuclease I and 5-lipoxygenase: A promising scaffold for the development of neuroprotective drugs. (2023). Chemical Biology & Drug Design.

- Thiazole derivatives as H2-receptor antagonists. (n.d.). Current Drugs.

- Synthesis and Pin1 inhibitory activity of thiazole derivatives. (2016). Bioorganic & Medicinal Chemistry.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). Molecules.

- Azole derivatives as histamine H3 receptor antagonists, part I: thiazol-2-yl ethers. (2010). Bioorganic & Medicinal Chemistry Letters.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd

- Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (n.d.). Journal of Medicinal Chemistry.

- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). Future Medicinal Chemistry.

- 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. (2022). Biotechnology and Applied Biochemistry.

- Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. (n.d.). Bioorganic & Medicinal Chemistry.

- One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. (n.d.). Molecules.

- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). ACS Omega.

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules.

- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). Journal of Molecular Structure.

- Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. (2025). Benchchem.

- Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. (n.d.). PubMed.

- Biologically important thiazole derivatives. (n.d.).

- Application of Thiazole Derivatives in Cancer Cell Lines: Application Notes and Protocols. (2025). Benchchem.

- Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway. (n.d.). Thermo Fisher Scientific.

- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Methods in Molecular Biology.

- Application of Thiazole Derivatives in Cancer Cell Lines: Application Notes and Protocols. (2025). Benchchem.

- PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? (n.d.). Frontiers in Oncology.

- Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. (n.d.). American Society of Clinical Oncology Educational Book. _AdhhtArMHhz1frtMTiEMh-V96u8=)

Sources

- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 15. ascopubs.org [ascopubs.org]

- 16. benthamscience.com [benthamscience.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bio-protocol.org [bio-protocol.org]

- 21. sphinxsai.com [sphinxsai.com]

- 22. attogene.com [attogene.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-bromo-2-phenoxythiazole

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the backbone of countless innovations. Among these, thiazole derivatives are of paramount importance, appearing in pharmaceuticals such as the anti-cancer agent Bleomycin and the non-steroidal anti-inflammatory drug Meloxicam.[1] The precise characterization of novel thiazole analogues is the bedrock upon which their development rests. This guide provides an in-depth, predictive analysis of the key spectroscopic features of 4-bromo-2-phenoxythiazole , a molecule combining the thiazole core with phenoxy and bromo substituents.

As direct experimental spectra for this specific compound are not widely published, this document leverages a foundational scientific approach: analysis by analogy and prediction from first principles. By examining the known spectroscopic behaviors of 4-bromothiazole, 2-phenoxythiazole, and related structures, we can construct a highly accurate and reliable "spectroscopic fingerprint." This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but the causal logic behind the spectral interpretations, ensuring a robust framework for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map the chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is anticipated to be clean and highly informative, with distinct signals for the single thiazole proton and the five protons of the phenoxy ring. The aromaticity of the thiazole ring results in proton chemical shifts typically appearing between 7.27 and 8.77 ppm.[1][2]

Rationale for Predictions:

-

H-5 (Thiazole): The sole proton on the thiazole ring is at the C-5 position. With no adjacent protons, it will appear as a sharp singlet (s) . Its chemical shift is influenced by the adjacent sulfur atom and the C-4 bromine. Based on data for similar 2,4-disubstituted thiazoles, this proton is expected in the downfield region, likely around δ 7.40 - 7.60 ppm .[3]

-

H-2', H-6' (ortho-Phenoxy): These two protons are chemically equivalent and closest to the electron-withdrawing ether oxygen. They will be deshielded relative to benzene (δ 7.34 ppm). They are coupled to the meta-proton (H-3'), resulting in a doublet (d) . Their predicted chemical shift is approximately δ 7.20 - 7.30 ppm .

-

H-4' (para-Phenoxy): This proton is coupled to the two meta-protons (H-3', H-5'). This coupling will split the signal into a triplet (t) . It is typically the most shielded of the phenoxy protons, with a predicted shift around δ 7.10 - 7.20 ppm .

-

H-3', H-5' (meta-Phenoxy): These two equivalent protons are coupled to both their ortho and para neighbors. This complex coupling pattern will likely resolve as a triplet (t) or a doublet of doublets (dd) , appearing between the ortho and para signals at approximately δ 7.35 - 7.45 ppm .

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.40 - 7.60 | s (singlet) | 1H | H-5 (Thiazole) |

| 7.35 - 7.45 | t (triplet) | 2H | H-3', H-5' (meta) |

| 7.20 - 7.30 | d (doublet) | 2H | H-2', H-6' (ortho) |

| 7.10 - 7.20 | t (triplet) | 1H | H-4' (para) |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal all nine unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, providing definitive evidence for the carbon skeleton. For unsubstituted thiazole, the peaks are found at δ 153.4 (C-2), 143.7 (C-4), and 119.7 (C-5).[4]

Rationale for Predictions:

-

C-2 (Thiazole): This carbon is bonded to both a nitrogen and the ether oxygen, making it highly deshielded. Its chemical shift is predicted to be the furthest downfield, in the range of δ 166.0 - 169.0 ppm .[5]

-

C-4 (Thiazole): The direct attachment of the electronegative bromine atom will cause a significant downfield shift for this carbon. However, heavy atoms like bromine can also induce shielding. The net effect is difficult to predict precisely, but a value around δ 115.0 - 120.0 ppm is a reasonable estimate.

-

C-5 (Thiazole): This carbon, bonded to a proton, will be the most shielded of the thiazole carbons, predicted around δ 108.0 - 112.0 ppm .[5]

-

Phenoxy Carbons: The signals for the phenoxy ring will be consistent with a typical ether-substituted benzene ring. The ipso-carbon (C-1'), attached to the oxygen, will be significantly deshielded.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 166.0 - 169.0 | C-2 (Thiazole) |

| 153.0 - 156.0 | C-1' (ipso-Phenoxy) |

| 129.0 - 131.0 | C-3', C-5' (meta) |

| 124.0 - 126.0 | C-4' (para) |

| 118.0 - 121.0 | C-2', C-6' (ortho) |

| 115.0 - 120.0 | C-4 (Thiazole) |

| 108.0 - 112.0 | C-5 (Thiazole) |

Standard NMR Acquisition Protocol

A self-validating protocol ensures reproducibility and accuracy.

Standard Mass Spectrometry Protocol (EI-MS)

-

Sample Introduction: Dissolve a small amount of the sample (<1 mg) in a volatile solvent (e.g., methanol, dichloromethane). Introduce the sample into the ion source via direct infusion or through a gas chromatography (GC) inlet.

-

Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Integrated Analysis: A Unified Approach to Structure Elucidation

No single technique provides the complete picture. True confidence in structural assignment comes from integrating the data from all three spectroscopic methods.

Conclusion

The structural elucidation of this compound is a clear-cut process when approached with a multi-technique spectroscopic strategy. This guide outlines a robust, predictive framework for its analysis. The anticipated NMR spectra will precisely map the proton and carbon environments, IR spectroscopy will confirm the presence of the key aryl ether and aromatic functionalities, and mass spectrometry will verify the molecular weight while revealing a characteristic fragmentation pattern dominated by the bromine isotope signature and cleavage of the ether bond. Together, these techniques provide a self-validating system of evidence, enabling researchers to confirm the identity and purity of this compound with a high degree of confidence, paving the way for its further investigation in drug discovery and materials science.

References

-

Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. Retrieved from [Link] [6]2. Wikipedia. (2023). Thiazole. In Wikipedia. Retrieved from [Link] [1]3. Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link] [7]4. Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. Retrieved from [Link] [8]5. Mohamed, Y. A., Abbas, S. E., El-Gohary, N. S., & Shaaban, O. G. (2012). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Pharmaceutical Sciences, 74(5), 432-439. Retrieved from [Link] [9]6. University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Department of Chemistry. Retrieved from [Link] [10]7. Scribd. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link] [11]8. Ibrahim, M. A. (2012). Synthesis and biological evaluation of new 2, 4-disubstituted-1, 3-thiazole derivatives as potential anti-Candida agents. Molecules, 17(7), 8183-8193. Retrieved from [Link] [3]9. Yusof, N. S. M., et al. (2021). A brief review on the thiazole derivatives: Synthesis methods and biological activities. Journal of Applied Pharmaceutical Science, 11(4), 001-011. Retrieved from [Link] [2]10. Isloor, A. M., et al. (2015). Ultrasonic Insight into Substituted Thiazoles and its Biological Activity. Research Journal of Chemical Sciences, 5(3), 69-76. Retrieved from [Link] [4]11. Sharma, V. P. (2005). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 17(3), 1471-1476. Retrieved from [Link] [5]12. Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

Sources

- 1. Thiazole - Wikipedia [en.wikipedia.org]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. isca.me [isca.me]

- 5. asianpubs.org [asianpubs.org]

- 6. docs.chemaxon.com [docs.chemaxon.com]

- 7. article.sapub.org [article.sapub.org]

- 8. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. scribd.com [scribd.com]

Exploring the Pharmacophore of 4-Bromo-2-Phenoxythiazole: A Senior Application Scientist's Guide to Integrating Computational and Experimental Strategy

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds.[1] The specific derivative, 4-bromo-2-phenoxythiazole, presents a compelling starting point for drug discovery. The introduction of a bromine atom at the 5-position and a bulky substituent at the 4-position can significantly influence lipophilicity and interaction with biological targets.[1] This guide outlines a comprehensive, multi-faceted strategy to define, validate, and leverage the pharmacophore of the this compound core. We will move beyond theoretical steps to explain the causal reasoning behind key experimental and computational decisions, providing a robust framework for researchers aiming to develop novel therapeutics from this scaffold.

Part 1: Deconstructing the Core: Foundational Analysis and Hypothesis Generation

Before embarking on extensive modeling or synthesis, a foundational analysis is paramount. The this compound structure (PubChem CID: 46739005) presents several key features:[2]

-

Thiazole Ring: A heterocyclic aromatic ring capable of hydrogen bonding (via the nitrogen atom) and π-π stacking. It serves as a rigid core to orient other functional groups.

-

Phenoxy Group: An aromatic, hydrophobic feature connected by a flexible ether linkage. This group can engage in hydrophobic and aromatic interactions within a receptor pocket.

-

Bromo Substituent: A halogen atom that significantly impacts the molecule's electronic properties and lipophilicity. Crucially, it can act as a halogen bond donor—a specific, non-covalent interaction increasingly recognized for its importance in ligand-receptor binding.

Our initial hypothesis is that a combination of a hydrogen bond acceptor, two aromatic/hydrophobic regions, and a halogen bond donor constitutes the primary pharmacophore. The following sections detail the workflow to test and refine this hypothesis.

Part 2: In Silico Discovery: A Dual-Pronged Computational Workflow

Computational modeling provides the most resource-efficient method for generating initial pharmacophore hypotheses. We employ a parallel approach, using both ligand-based and structure-based methods, to build a more holistic and reliable model.

Ligand-Based Pharmacophore Modeling

Causality: This approach is indispensable when a high-resolution crystal structure of the biological target is unknown. It operates on the principle that molecules with similar biological activity share common chemical features arranged in a specific 3D geometry.

Step-by-Step Protocol: Ligand-Based Modeling

-

Dataset Curation:

-

Assemble a dataset of at least 15-20 diverse analogs of this compound with known biological activity (e.g., IC50 values) against a specific target. The dataset must include both highly active and inactive compounds.

-

Scientist's Note: The quality of the model is directly dependent on the quality and diversity of the input data. Including inactive compounds ("decoys") is critical for defining exclusionary volumes and preventing model over-fitting.

-

-

Conformational Analysis:

-

For each molecule in the dataset, generate a library of low-energy 3D conformers. This is crucial because the molecule's bioactive conformation (how it sits in the receptor) is often not its lowest energy state in solution.

-

-

Common Feature Pharmacophore Generation:

-

Utilize software (e.g., MOE, Discovery Studio) to identify common chemical features (Hydrogen Bond Acceptors/Donors, Aromatic Rings, Hydrophobic Centers, Halogen Bond Donors) among the most active compounds.

-

The algorithm aligns the conformers to generate several pharmacophore hypotheses, each defined by a set of features and their spatial relationships.

-

-

Hypothesis Validation and Selection:

-

Score each hypothesis based on its ability to correctly identify active compounds and reject inactive ones from the dataset.

-

The best model will have a high correlation between the predicted and actual activity of the training set and will successfully identify actives in an external test set.

-

Workflow Visualization: Ligand-Based Pharmacophore Generation

Caption: A streamlined workflow for ligand-based pharmacophore discovery.

Structure-Based Pharmacophore Modeling

Causality: When a target structure is known (from X-ray crystallography or NMR), this method offers a more direct route to understanding the key interactions. The resulting pharmacophore is a direct reflection of the receptor's binding site topology and chemical environment.

Step-by-Step Protocol: Structure-Based Modeling

-

Target Preparation:

-

Obtain a high-resolution crystal structure of the target protein, preferably co-crystallized with a ligand, from the Protein Data Bank (PDB).

-

Prepare the protein structure by adding hydrogens, assigning protonation states, and removing non-essential water molecules.

-

-

Binding Site Identification & Docking:

-

If no co-crystallized ligand exists, identify the binding pocket using computational tools.

-

Perform molecular docking to predict the binding pose of this compound within the active site. The docking algorithm should be validated by its ability to reproduce the pose of a known ligand.

-

-

Interaction Analysis:

-

Analyze the docked pose to identify all key molecular interactions between the ligand and the protein residues: hydrogen bonds, hydrophobic contacts, aromatic stacking, and halogen bonds.

-

-

Pharmacophore Feature Generation:

-

Translate these key interactions into pharmacophoric features. For example, a hydrogen bond with a backbone carbonyl becomes a "Hydrogen Bond Donor" feature on the ligand. An interaction with a tryptophan residue becomes an "Aromatic" feature.

-

Logical Relationship: From Interaction to Pharmacophore Feature

Caption: Translating a specific molecular interaction into a pharmacophore feature.

Part 3: Experimental Validation and Structure-Activity Relationship (SAR) Development

A computational model is only a hypothesis. It must be validated through empirical testing. This is achieved by synthesizing and assaying a carefully designed set of analogs to build a robust Structure-Activity Relationship (SAR).

Strategy for Analog Synthesis

The goal is not random synthesis, but a systematic probing of the pharmacophore hypothesis. We will modify one part of the this compound scaffold at a time. The synthesis of related 4-bromo phenyl thiazole derivatives has been previously reported, providing a solid starting point for these modifications.[3]

Table 1: Proposed Analogs for Systematic SAR Study

| Modification Site | Proposed Change | Rationale for Synthesis (The "Why") |

| Thiazole 4-Position | Replace Br with H, Cl, I, CH₃ | To confirm the importance of the halogen. Comparing H (removal) vs. Cl/I (modulation of halogen bond strength/size) and CH₃ (steric, non-halogen) is critical. |

| Phenoxy Ring | Add electron-donating (-OCH₃) or -withdrawing (-CF₃) groups at ortho, meta, para positions | To probe the electronic requirements of the aromatic interaction and explore potential for additional hydrogen bonds or hydrophobic contacts. |

| Ether Linkage | Replace Oxygen with Sulfur (Thioether) or Methylene (-CH₂-) | To test the importance of the ether oxygen's geometry and potential as a hydrogen bond acceptor. |

| Thiazole Nitrogen | N-methylation | To block the nitrogen's potential as a hydrogen bond acceptor and confirm its role in binding. |

Biological Evaluation

The synthesized compounds must be tested in a relevant biological assay. Based on literature for similar thiazole structures, initial screening could focus on anticancer activity, such as inhibition of Na+/K+-ATPase or Ras oncogene activity.[4][5]

Step-by-Step Protocol: In Vitro Assay Cascade

-

Primary Screening: Screen all synthesized analogs at a single high concentration (e.g., 10 µM) in the chosen assay to identify hits.

-

Dose-Response Analysis: For all hits from the primary screen, perform a full dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

-

Orthogonal Assay: Validate active compounds in a secondary, mechanistically different assay to rule out artifacts and confirm on-target activity.

-

Cytotoxicity Assay: Simultaneously run a cytotoxicity assay (e.g., on a non-cancerous cell line) to determine the therapeutic index (selectivity) of the compounds.

Part 4: Synthesis of Knowledge: Building the Final Pharmacophore Model

The final, most critical step is to integrate the computational hypotheses with the empirical SAR data.

Integrated Workflow: From Data to Lead Optimization

Caption: The iterative cycle of computational modeling and experimental validation.

If, for example, replacing the 4-bromo group with hydrogen abolishes activity, while replacing it with chlorine or iodine retains it, this provides strong evidence for the necessity of a halogen bond donor at that position. If para-substitution on the phenoxy ring is tolerated but ortho-substitution is not, this defines a steric exclusion zone. This iterative process of modeling, synthesis, testing, and refinement leads to a high-confidence pharmacophore model that can be used to rationally design the next generation of highly potent and selective inhibitors.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 46739005, this compound. Retrieved from [Link].[2]

-

Lefranc, F., et al. (2013). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells. European Journal of Medicinal Chemistry, 63, 213-23. Available at: [Link].[4]

-

Saadi, S., et al. (2020). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate. Available at: [Link].[3]

-

Gunnarsdóttir, I., et al. (2021). Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa. Marine Drugs, 19(11), 609. Available at: [Link].[6]

-

Lefranc, F., et al. (2013). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells. ResearchGate. Available at: [Link].[5]

-

Hermann, T., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. Available at: [Link].[7]

-

Abdel-Wahab, B. F., et al. (2015). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 20(8), 15097-15111. Available at: [Link].[8]

-

Abdel-Wahab, B. F., et al. (2020). Effective Pharmacophore for CDC25 Phosphatases Enzyme Inhibitors: Newly Synthesized Bromothiazolopyrimidine Derivatives. Mini Reviews in Medicinal Chemistry, 21(1), 118-131. Available at: [Link].[9]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H6BrNOS | CID 46739005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K(+)-ATPase and Ras oncogene activity in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Effective Pharmacophore for CDC25 Phosphatases Enzyme Inhibitors: Newly Synthesized Bromothiazolopyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial In-Vitro Cytotoxicity Studies of 4-Bromo-2-Phenoxythiazole: A Technical Guide

Abstract